molecular formula C18H24INO B3335234 O-(2-Benzylphenyl)-choline iodide CAS No. 111500-79-9

O-(2-Benzylphenyl)-choline iodide

Cat. No.: B3335234
CAS No.: 111500-79-9
M. Wt: 397.3 g/mol
InChI Key: YAQBPXNBJQJAEX-UHFFFAOYSA-M
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Description

O-(2-Benzylphenyl)-choline iodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a choline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Benzylphenyl)-choline iodide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-benzylphenol and choline chloride.

    Reaction: The 2-benzylphenol is first converted to its corresponding tosylate or mesylate derivative using tosyl chloride or mesyl chloride in the presence of a base such as pyridine.

    Quaternization: The tosylate or mesylate derivative is then reacted with choline chloride in an aprotic solvent like acetonitrile or dimethylformamide (DMF) to form the quaternary ammonium salt.

    Iodide Exchange: Finally, the chloride ion is exchanged with iodide using sodium iodide in acetone to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials and reagents.

    Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

O-(2-Benzylphenyl)-choline iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azide or cyanide derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include benzyl alcohol derivatives.

Scientific Research Applications

O-(2-Benzylphenyl)-choline iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmission due to its choline moiety.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of O-(2-Benzylphenyl)-choline iodide involves its interaction with biological molecules:

    Molecular Targets: It can interact with acetylcholine receptors due to its structural similarity to acetylcholine.

    Pathways: It may influence cholinergic signaling pathways, affecting neurotransmission and muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Benzyltrimethylammonium iodide: Similar structure but lacks the phenyl ring.

    Phenyltrimethylammonium iodide: Similar structure but lacks the benzyl group.

Uniqueness

O-(2-Benzylphenyl)-choline iodide is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in scientific and industrial fields.

Properties

IUPAC Name

2-(2-benzylphenoxy)ethyl-trimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO.HI/c1-19(2,3)13-14-20-18-12-8-7-11-17(18)15-16-9-5-4-6-10-16;/h4-12H,13-15H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQBPXNBJQJAEX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC1=CC=CC=C1CC2=CC=CC=C2.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638406
Record name 2-(2-Benzylphenoxy)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111500-79-9
Record name 2-(2-Benzylphenoxy)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(2-Benzylphenyl)-choline iodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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